molecular formula C17H16O5 B8313612 Dimethyl 2-(4-phenoxyphenyl)malonate

Dimethyl 2-(4-phenoxyphenyl)malonate

Cat. No. B8313612
M. Wt: 300.30 g/mol
InChI Key: DAOQIZDCGBISPO-UHFFFAOYSA-N
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Patent
US06265578B1

Procedure details

To a NaOCH3 solution (prepared by allowing 0.23 g of Na metal to react with 7.2 mL dry CH3OH) was added dimethyl 2-(4-phenoxyphenyl)malonate (1.0 g, 3.33 mmol) followed by urea (0.4 g, 6.66 mmol). The resulting white reaction mixture was refluxed for 24 hours and then cooled to 0° C. and acidified with 3N HCl. The white solids were filtered and washed with water and dried to give 900 mg of crude product. This was further purified by trituration with EtOAc/hexanes (1:1) to afford 5-(4-phenoxyphenyl)pyrimidine-2,4,6-trione as a white powder (830 mg): 1H NMR (400 mHz, CDCl3) 3:2 keto/enol form δ 11.38 (2×NH keto form, s), 10.58 (2×NH enol form, s), 7.46-6.91(9H, m), 4.85 (H-5, s); HRMS Calcd for C16H12N2O4 296.0796; Found 296.0806.
Name
NaOCH3
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(C)[Na].[O:4]([C:11]1[CH:16]=[CH:15][C:14]([CH:17]([C:22]([O:24]C)=O)[C:18]([O:20]C)=O)=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH2:26][C:27]([NH2:29])=[O:28].Cl>>[O:4]([C:11]1[CH:12]=[CH:13][C:14]([CH:17]2[C:18](=[O:20])[NH:29][C:27](=[O:28])[NH:26][C:22]2=[O:24])=[CH:15][CH:16]=1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
NaOCH3
Quantity
7.2 mL
Type
reactant
Smiles
O([Na])C
Name
Quantity
1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting white reaction mixture was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The white solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 900 mg of crude product
CUSTOM
Type
CUSTOM
Details
This was further purified by trituration with EtOAc/hexanes (1:1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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